molecular formula C9H7NOS B1356879 4-Phenyloxazole-2-thiol CAS No. 17371-97-0

4-Phenyloxazole-2-thiol

Cat. No.: B1356879
CAS No.: 17371-97-0
M. Wt: 177.22 g/mol
InChI Key: ADWVAVYROMEPCK-UHFFFAOYSA-N
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Description

4-Phenyloxazole-2-thiol is an organic compound with the molecular formula C9H7NOS. It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure.

Scientific Research Applications

4-Phenyloxazole-2-thiol has several scientific research applications, including:

Safety and Hazards

The safety data sheet for 4-Phenyloxazole-2-thiol indicates several hazard statements including H312-H318-H332-H302-H315-H335 . These codes correspond to specific hazards associated with the compound, such as skin irritation, serious eye damage, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyloxazole-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-1-phenylethanone with potassium thiocyanate in the presence of hydrochloric acid. The reaction mixture is stirred at 90°C for five hours, followed by extraction with ethyl acetate. The organic layer is then washed with saturated saline solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Phenyloxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxazole ring can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness of 4-Phenyloxazole-2-thiol: this compound is unique due to the presence of both sulfur and nitrogen atoms within its heterocyclic ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

4-phenyl-3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWVAVYROMEPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593425
Record name 4-Phenyl-1,3-oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17371-97-0
Record name 4-Phenyl-1,3-oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,3-oxazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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